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Technical Support Center: Optimizing
Fosfomycin Susceptibility Assays
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

fosfomycin susceptibility assays, with a specific focus on the critical role of glucose-6-

phosphate (G6P) supplementation.

Frequently Asked Questions (FAQs)
Q1: Why is Glucose-6-Phosphate (G6P) added to fosfomycin susceptibility testing media?

A1: G6P is added to the testing medium to induce the expression of the bacterial hexose

phosphate transporter, UhpT.[1][2][3][4] In many Gram-negative bacteria, such as Escherichia

coli, UhpT is a primary route of entry for fosfomycin into the cell.[2][5] By inducing this

transporter, the in vitro test aims to mimic in vivo conditions where G6P may be present and to

ensure consistent and reproducible results.[2]

Q2: What are the standard concentrations of G6P recommended by regulatory bodies?

A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee

on Antimicrobial Susceptibility Testing (EUCAST) recommend a standard concentration of 25
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µg/mL (or 25 mg/L) of G6P for fosfomycin susceptibility testing by the agar dilution method.[2]

[6][7] For disk diffusion tests, disks containing 200 µg of fosfomycin are supplemented with 50

µg of G6P.[2][6]

Q3: Does G6P supplementation affect all bacterial species equally?

A3: No, the effect of G6P can vary significantly between species. While it enhances fosfomycin

activity against organisms like E. coli, Klebsiella spp., and Proteus mirabilis that possess the

UhpT transporter, its effect is less pronounced or negligible in bacteria that lack this transporter,

such as Pseudomonas aeruginosa.[3][5] Interestingly, for Stenotrophomonas maltophilia, the

presence of G6P has been shown to decrease fosfomycin activity.[1]

Q4: Can the standard G6P concentration mask fosfomycin resistance?

A4: Recent studies suggest that the standard 25 µg/mL G6P concentration may mask low-level

fosfomycin resistance (LLFR) in some isolates, particularly E. coli.[2][6][8] This high

concentration of G6P can hyper-induce the UhpT transporter, potentially making strains with

mutations in other resistance-related genes (e.g., glpT, cyaA, ptsI) appear susceptible.[2][6]

Q5: What is the "skipped well" phenomenon observed in fosfomycin susceptibility testing?

A5: The "skipped well" phenomenon is an issue primarily seen in broth microdilution (BMD)

assays where bacterial growth is observed at higher fosfomycin concentrations while being

inhibited at lower concentrations. This can lead to difficulties in determining the true Minimum

Inhibitory Concentration (MIC) and is a reason why agar dilution is the recommended reference

method.[9]
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Problem Potential Cause Recommended Solution

High MIC values for quality

control strains (e.g., E. coli

ATCC 25922)

Improper preparation or

degradation of G6P solution.

Prepare fresh G6P solutions

for each assay. Ensure the

G6P is stored correctly as per

the manufacturer's

instructions. Verify the final pH

of the medium after G6P

addition.

Inaccurate weighing of G6P or

fosfomycin.

Calibrate laboratory scales

regularly. Double-check all

calculations for media and

antibiotic preparation.

Contamination of reagents or

media.

Use sterile techniques

throughout the experimental

setup. Test for contamination

by plating media on non-

selective agar.

Inconsistent or non-

reproducible MIC results

Inconsistent G6P

concentration across

experiments.

Prepare a large batch of G6P-

supplemented media for a set

of experiments to ensure

uniformity.

Variation in inoculum density.

Standardize the inoculum to a

0.5 McFarland standard for

every experiment.[2]

Reading MICs at inconsistent

time points.

Incubate plates for a

consistent duration (e.g., 16-20

hours at 35 ± 2 °C) and read

the results promptly.[2]

Unexpectedly low MICs or

suspicion of masked low-level

resistance

High concentration of G6P (25

µg/mL) may be masking

resistance.

Consider performing parallel

assays with a lower G6P

concentration (e.g., 5 µg/mL)

or without G6P to unmask

potential low-level resistance,

especially for E. coli isolates
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from urinary tract infections.[2]

[6][8]

No growth in any wells,

including the growth control
Inactive bacterial inoculum.

Use a fresh bacterial culture

for inoculum preparation.

Errors in media preparation

(e.g., incorrect pH, presence of

inhibitors).

Prepare fresh Mueller-Hinton

agar or broth, ensuring all

components are correctly

added and sterilized.

Pinpoint colonies or a thin film

of growth within the inhibition

zone in disk diffusion or at

concentrations above the MIC

in agar dilution

This can be a characteristic of

fosfomycin activity.

According to CLSI and

EUCAST guidelines, isolated

colonies within the inhibition

zone should generally be

ignored when reading the

results.[10]

Quantitative Data Summary
The following table summarizes the impact of varying G6P concentrations on the fosfomycin

MIC for E. coli BW25113 and its isogenic mutants with low-level fosfomycin resistance (LLFR)

conferring mutations.
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E. coli Strain Genotype

Fosfomycin

MIC (µg/mL)

with 25 µg/mL

G6P

Fosfomycin

MIC (µg/mL)

with 5 µg/mL

G6P

Fosfomycin

MIC (µg/mL)

without G6P

BW25113 Wild Type 1 2 4

ΔuhpT 64 64 64

ΔglpT 1 2 4

ΔcyaA 4 512 >512

ΔptsI 2 256 >512

ΔcyaAΔglpT 4 >512 >512

ΔptsIΔuhpT >512 >512 >512

Data adapted from a study on detecting low-level fosfomycin-resistant variants.[6]

Experimental Protocols
Protocol 1: Agar Dilution for Fosfomycin MIC
Determination (CLSI/EUCAST Reference Method)

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's

instructions. Autoclave and cool to 45-50°C.

G6P Supplementation: Aseptically add a sterile stock solution of Glucose-6-Phosphate to the

molten MHA to achieve a final concentration of 25 µg/mL. Mix gently but thoroughly to

ensure even distribution.

Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial twofold

dilutions of fosfomycin in sterile water or another appropriate solvent. Add the appropriate

volume of each fosfomycin dilution to aliquots of the G6P-supplemented MHA to create a

range of desired final antibiotic concentrations (e.g., 0.25 to 256 µg/mL).[7] Pour the agar

into sterile petri dishes and allow them to solidify.
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Inoculum Preparation: From a fresh overnight culture on non-selective agar, pick several

colonies and suspend them in sterile saline (0.85%). Adjust the turbidity of the suspension to

match a 0.5 McFarland standard.[2] Further dilute this suspension 1:10 in saline.[6]

Inoculation: Using a multipoint inoculator, spot 1-2 µL of the diluted bacterial suspension

(approximately 10^4 CFU per spot) onto the surface of the prepared fosfomycin-containing

and growth control (no fosfomycin) agar plates.[2][6]

Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate

at 35 ± 2°C for 16-20 hours in ambient air.[2]

MIC Determination: The MIC is the lowest concentration of fosfomycin that completely

inhibits visible bacterial growth.[6]

Protocol 2: Disk Diffusion for Fosfomycin Susceptibility
Testing

Media Preparation: Prepare Mueller-Hinton Agar plates with an agar depth of 4.0 ± 0.5 mm.

[11]

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard

in sterile saline.[12]

Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the

suspension and remove excess liquid by pressing it against the inside of the tube. Swab the

entire surface of the MHA plate three times, rotating the plate approximately 60 degrees

between each swabbing to ensure even coverage.

Disk Application: Aseptically apply a fosfomycin disk containing 200 µg of fosfomycin and 50

µg of G6P to the surface of the inoculated agar plate.[12]

Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours in ambient

air.[2]

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition in

millimeters. Interpret the results based on established CLSI or EUCAST breakpoints.[12]
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Caption: Fosfomycin uptake and mechanism of action in bacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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